molecular formula C12H13N3O3S B7561147 N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide

Cat. No.: B7561147
M. Wt: 279.32 g/mol
InChI Key: PRTKNMIXYQKKBR-UHFFFAOYSA-N
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Description

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an acetamido group attached to the benzothiazole ring and a methoxyacetamide group

Properties

IUPAC Name

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7(16)13-12-15-9-4-3-8(5-10(9)19-12)14-11(17)6-18-2/h3-5H,6H2,1-2H3,(H,14,17)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKNMIXYQKKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as acetic anhydride, under acidic conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole derivative with acetic anhydride in the presence of a base, such as pyridine.

    Attachment of the Methoxyacetamide Group: The final step involves the reaction of the acetamido-benzothiazole derivative with methoxyacetyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced carbonyl derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-methoxyacetamide can be compared with other benzothiazole derivatives, such as:

  • N-(2-acetamido-1,3-benzothiazol-6-yl)benzamide
  • N-(2-acetamido-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to the presence of the methoxyacetamide group, which imparts specific properties and enhances its potential as a therapeutic agent.

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